1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde
Overview
Description
1-(2,2,2-Trifluoroethyl)-1H-pyrazole-4-carbaldehyde is an organic compound characterized by the presence of a trifluoroethyl group attached to a pyrazole ring, which is further substituted with a formyl group at the 4-position. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Scientific Research Applications
1-(2,2,2-Trifluoroethyl)-1H-pyrazole-4-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive molecule with applications in enzyme inhibition and receptor modulation.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of 1H-pyrazole-4-carbaldehyde with 2,2,2-trifluoroethylating agents under controlled conditions. One common method involves the use of trifluoroethyl iodide in the presence of a base such as potassium carbonate, which facilitates the substitution reaction to introduce the trifluoroethyl group .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors to maintain precise control over temperature and reaction time, as well as the use of advanced purification techniques such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-(2,2,2-Trifluoroethyl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed:
Oxidation: 1-(2,2,2-Trifluoroethyl)-1H-pyrazole-4-carboxylic acid.
Reduction: 1-(2,2,2-Trifluoroethyl)-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity through binding interactions.
Pathways Involved: It can influence various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
1-(2,2,2-Trifluoroethyl)-1H-pyrazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a formyl group.
1-(2,2,2-Trifluoroethyl)-1H-pyrazole-4-methanol: Similar structure but with a hydroxymethyl group instead of a formyl group.
2,2,2-Trifluoroethyl pyrazole: Lacks the formyl group, making it less reactive in certain chemical transformations.
Uniqueness: 1-(2,2,2-Trifluoroethyl)-1H-pyrazole-4-carbaldehyde is unique due to the presence of both the trifluoroethyl and formyl groups, which confer distinct reactivity and potential for diverse applications in synthesis and research .
Properties
IUPAC Name |
1-(2,2,2-trifluoroethyl)pyrazole-4-carbaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O/c7-6(8,9)4-11-2-5(3-12)1-10-11/h1-3H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQPTUBCFXLQPOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC(F)(F)F)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
790254-33-0 | |
Record name | 1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.